[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride
Description
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride (CAS: 1823931-68-5) is a bicyclo[1.1.1]pentane (BCP)-derived compound with a trifluoromethyl (-CF₃) substituent at the 3-position and a hydrazine group at the bridgehead carbon. This compound is commercially available with ≥97% purity and is stored at room temperature, making it suitable for research applications in drug discovery, materials science, and bioisostere development . Its BCP scaffold is prized for its high strain energy (~40 kcal/mol) and utility as a non-classical bioisostere for tert-butyl groups or aromatic rings, enhancing metabolic stability and solubility in pharmaceuticals .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H10ClF3N2 |
|---|---|
Molecular Weight |
202.60 g/mol |
IUPAC Name |
[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C6H9F3N2.ClH/c7-6(8,9)4-1-5(2-4,3-4)11-10;/h11H,1-3,10H2;1H |
InChI Key |
UAQJRRLPJIRIBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)NN)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Diazotization-Reduction Strategy
Reaction Pathway and Mechanism
A widely cited method involves diazotization of p-trifluoromethylaniline followed by reduction to yield the target hydrazine hydrochloride. The process begins with diazotization using sodium nitrite under acidic conditions, forming a diazonium intermediate. Subsequent reduction with sodium sulfite generates the hydrazine derivative, which is protonated to form the hydrochloride salt.
Key Steps:
Diazotization :
Reduction :
Performance Metrics:
| Parameter | Value | Source |
|---|---|---|
| Yield | 75–85% | |
| Purity | 97–99% | |
| Scale | Gram to kilogram |
Optimization Insights
Metallaphotoredox Multicomponent Coupling
Catalytic System and Substrates
Recent advances employ iridium/nickel metallaphotoredox catalysis to construct trifluoromethylated bicyclo[1.1.1]pentane derivatives. This method leverages visible light to drive radical-mediated C–N bond formation, bypassing traditional diazotization.
Reaction Components:
- Catalysts : [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (4 mol%) and Ni(NO₃)₂·6H₂O/BPhen (20 mol%).
- Substrates : 3,3,3-Trifluoropropene, nitroarenes, tertiary alkylamines.
- Solvent : DMSO/DME (2:1 v/v) optimizes radical stability.
Advantages:
- Modularity : Enables incorporation of diverse substituents via nitroarene selection.
- Mild Conditions : Ambient temperature (~80°C) under blue LED irradiation.
Limitations:
Propellane-Based Synthesis
Comparative Analysis of Methods
| Method | Yield | Scalability | Cost | Complexity |
|---|---|---|---|---|
| Diazotization | 75–85% | High | Low | Moderate |
| Metallaphotoredox | 50–70% | Moderate | High | High |
| Propellane | 60–82% | Very High | Medium | Low |
Key Trends :
Purification and Characterization
Isolation Techniques
Chemical Reactions Analysis
Types of Reactions
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazine group, leading to different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
The incorporation of bicyclo[1.1.1]pentane structures into drug molecules has been shown to improve pharmacokinetic properties compared to traditional aromatic rings. This compound acts as a bioisostere for phenyl and tert-butyl groups, enhancing passive permeability and solubility while reducing metabolic degradation .
Case Study : Research indicates that compounds featuring bicyclo[1.1.1]pentane can exhibit improved efficacy in targeting specific biological pathways, particularly in anti-cancer and anti-inflammatory therapies. For instance, studies have demonstrated that derivatives of this bicyclic structure can modulate enzyme activity relevant to cancer progression .
Agrochemicals
In agrochemical applications, [3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride has potential as a precursor for the synthesis of novel pesticides and herbicides. The trifluoromethyl group is known to enhance biological activity and stability under environmental conditions, which is crucial for agricultural applications.
Case Study : A recent study explored the synthesis of new fungicides based on this hydrazine derivative, demonstrating effective control over fungal pathogens with minimal toxicity to non-target organisms .
Material Science
The unique structural properties of bicyclo[1.1.1]pentane derivatives allow for their use in the development of advanced materials, including polymers and nanocomposites. The rigidity and three-dimensionality provided by the bicyclic framework contribute to enhanced mechanical properties.
Case Study : Research has shown that incorporating [3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine into polymer matrices can significantly improve thermal stability and mechanical strength, making it suitable for high-performance applications in aerospace and automotive industries .
Comparative Analysis of Applications
| Application Area | Key Benefits | Example Studies |
|---|---|---|
| Medicinal Chemistry | Improved pharmacokinetics | Anti-cancer therapeutic development |
| Agrochemicals | Enhanced efficacy and stability | Novel fungicide synthesis |
| Material Science | Increased mechanical properties | High-performance polymer composites |
Mechanism of Action
The mechanism of action of [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride involves its interaction with molecular targets through its hydrazine and trifluoromethyl groups. These interactions can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and analogous BCP derivatives:
Physicochemical Properties
- Lipophilicity : The -CF₃ group in the target compound increases lipophilicity (LogP ~2.1) compared to the methyl analogue (LogP ~1.3), enhancing membrane permeability .
- Solubility: Hydrochloride salts improve aqueous solubility; the dihydrochloride form (target compound) may exhibit higher solubility than monohydrochloride analogues .
- Stability : The BCP scaffold’s strain energy contributes to reactivity, but -CF₃ and hydrazine groups may reduce thermal stability compared to amine derivatives .
Biological Activity
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride is a chemical compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- IUPAC Name : (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)hydrazine dihydrochloride
- CAS Number : 1823931-68-5
- Molecular Formula : C6H11Cl2F3N2
- Molecular Weight : 239.06 g/mol
- Purity : 97% .
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in key metabolic pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research has indicated that derivatives of bicyclic compounds can exhibit antimicrobial properties. For instance, compounds with similar structural motifs have been tested against various bacterial strains, demonstrating significant inhibitory effects .
Anticancer Potential
Studies have suggested that hydrazine derivatives may possess anticancer properties. For example, compounds structurally related to [3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine have shown activity against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition
Enzymatic assays have revealed that hydrazine derivatives can act as inhibitors for specific enzymes, including those involved in metabolic pathways relevant to cancer and diabetes management. The inhibition of succinate dehydrogenase has been noted in related compounds, suggesting a potential for metabolic modulation .
Case Studies and Research Findings
Q & A
Basic: What are the optimized synthetic routes for [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride, and how do yields compare across methodologies?
Answer:
The compound can be synthesized via hydrohydrazination of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane using Mn(dpm)₃ as a catalyst, followed by deprotection and reduction . This method offers scalability (up to deca-gram scale) and improved safety compared to earlier approaches like the Schmidt reaction or Hofmann rearrangement, which suffered from poor yields (e.g., 24% for benzamide analogs) and isolation challenges . The hydrohydrazination route achieves higher efficiency (exact yield not disclosed but termed "significant improvement") and avoids hazardous intermediates like azides .
Advanced: How does the bicyclo[1.1.1]pentane (BCP) scaffold influence reactivity in C–H activation or strain-release functionalization?
Answer:
The BCP core introduces strain energy (~70 kcal/mol), enabling unique reactivity in strain-release reactions. Transition metal-catalyzed coupling (e.g., iridium-mediated hydrogen borrowing alkylation) exploits this strain to functionalize bridgehead carbons, as seen in derivatives like 1-phenyl-3-(3-(pyrrolidin-1-ylmethyl)BCP)propan-1-one . However, regioselectivity challenges arise due to the rigid geometry; computational modeling (not explicitly cited here) is often required to predict reactive sites .
Basic: What spectroscopic techniques are critical for characterizing this compound and its intermediates?
Answer:
Key techniques include:
- ¹³C-NMR : Resolves bridgehead carbon environments (e.g., 22 in CDCl₃ showed distinct bicyclic signals) .
- ¹H-NMR with isotopic standards : Used for yield determination (e.g., 1,1,2,2-tetrachloroethane as an internal standard) .
- Mass spectrometry : Validates molecular weight (e.g., exact mass 191.68 for related BCP amines) .
- X-ray crystallography : Not explicitly cited but recommended for confirming stereochemistry in chiral analogs .
Advanced: What contradictions exist in the literature regarding the stability of hydrazine derivatives under acidic conditions?
Answer:
While notes that decomposition products include nitrogen oxides and hydrogen bromide under combustion, direct stability data for the target compound is lacking. Contradictions arise in related hydrazines: some derivatives (e.g., benzylhydrazines) are stable at 2–8°C under inert atmospheres , whereas others degrade via hydrolysis or oxidation. Researchers should conduct accelerated stability studies (40°C/75% RH) and monitor via HPLC to resolve discrepancies .
Basic: What are the recommended storage and handling protocols to ensure compound integrity?
Answer:
- Storage : 2–8°C under inert atmosphere (argon/nitrogen) to prevent oxidation .
- Handling : Use gloves (nitrile), face shields, and fume hoods to avoid inhalation of dust or decomposition gases (e.g., NOₓ) .
- Decomposition Mitigation : Avoid contact with strong acids/bases; use water spray or CO₂ for fire emergencies .
Advanced: How is this compound applied in medicinal chemistry, particularly for bioisostere design?
Answer:
The BCP scaffold serves as a sp³-rich bioisostere for tert-butyl or aromatic groups, improving metabolic stability. For example, Denali Therapeutics incorporated a BCP-amine derivative into DNL343, a small molecule targeting neurodegenerative diseases . The trifluoromethyl group enhances lipophilicity (logP ~1.4 predicted) and bioavailability, as seen in PROTACs and kinase inhibitors .
Advanced: What computational methods are used to predict the pharmacokinetic properties of BCP-containing compounds?
Answer:
- Molecular Dynamics (MD) : Simulates membrane permeability using logP (XlogP ~1.4 for analogs) and polar surface area (17.1 Ų) .
- Docking Studies : Models interactions with targets like the unfolded protein response pathway (e.g., DNL343) .
- ADMET Prediction : Tools like SwissADME assess metabolic liability, leveraging the BCP’s resistance to cytochrome P450 oxidation .
Basic: What purification strategies are effective for isolating this compound from reaction mixtures?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
